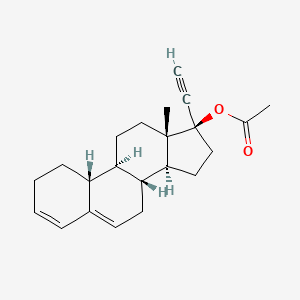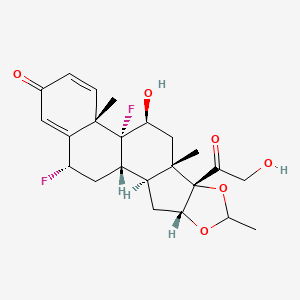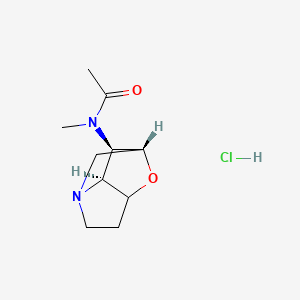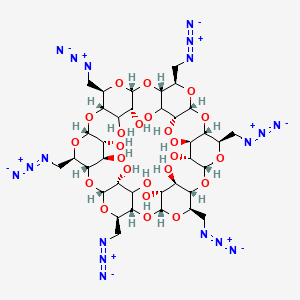
1-Chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene is a complex fluoropolymer known for its unique chemical properties and applications. This compound is characterized by its high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene involves the polymerization of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- with chlorotrifluoroethene and ethene. This process typically requires specific catalysts and reaction conditions to achieve the desired polymer structure. The polymerization is carried out under controlled temperatures and pressures to ensure the formation of a stable polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are introduced and polymerized under optimized conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. The resulting polymer is then processed into various forms, such as films, coatings, and molded parts, depending on its intended application .
Análisis De Reacciones Químicas
Types of Reactions
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene undergoes several types of chemical reactions, including:
Substitution Reactions: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups.
Addition Reactions: The polymer can participate in addition reactions, where new monomers are added to the polymer chain.
Cross-linking Reactions: The polymer can form cross-links with other polymer chains, enhancing its mechanical properties.
Common Reagents and Conditions
Common reagents used in these reactions include various catalysts, initiators, and solvents that facilitate the polymerization and modification processes. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, chemical resistance, and mechanical strength. These modified polymers find applications in various industries, including electronics, aerospace, and automotive .
Aplicaciones Científicas De Investigación
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene has a wide range of scientific research applications:
Chemistry: The polymer is used in the development of advanced materials with unique properties, such as superhydrophobic surfaces and high-performance coatings.
Biology: The polymer’s biocompatibility makes it suitable for use in medical devices and implants.
Medicine: The polymer is used in drug delivery systems and medical diagnostics due to its stability and compatibility with biological systems.
Mecanismo De Acción
The mechanism by which 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene exerts its effects is primarily through its unique chemical structure. The presence of fluorine atoms in the polymer chain imparts high thermal stability and chemical resistance. The polymer interacts with various molecular targets and pathways, depending on its application. For example, in medical applications, the polymer’s biocompatibility allows it to interact with biological tissues without causing adverse reactions .
Comparación Con Compuestos Similares
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance.
Polyvinylidene fluoride (PVDF): Known for its high mechanical strength and chemical resistance.
Fluoroethylene propylene (FEP): Known for its flexibility and chemical resistance.
Uniqueness
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene stands out due to its unique combination of properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it suitable for applications where other fluoropolymers may not perform as effectively .
Propiedades
Número CAS |
54302-04-4 |
|---|---|
Fórmula molecular |
C8H6ClF9 |
Peso molecular |
308.57 g/mol |
Nombre IUPAC |
1-chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4H2F6.C2ClF3.C2H4/c1-2(3(5,6)7)4(8,9)10;3-1(4)2(5)6;1-2/h1H2;;1-2H2 |
Clave InChI |
VLJJHZWFJLFZSW-UHFFFAOYSA-N |
SMILES canónico |
C=C.C=C(C(F)(F)F)C(F)(F)F.C(=C(F)Cl)(F)F |
Números CAS relacionados |
54302-04-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)





![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)



![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)


